molecular formula C10H11Cl2N B15320617 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine

Cat. No.: B15320617
M. Wt: 216.10 g/mol
InChI Key: FJDPUCCLNPGFQA-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 g/mol This compound features a cyclopropane ring substituted with a 3,4-dichlorobenzyl group and an amine group

Preparation Methods

The synthesis of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzyl chloride and cyclopropanamine.

    Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and cyclopropanamine is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(3,4-Dichlorobenzyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-8-2-1-7(5-9(8)12)6-10(13)3-4-10/h1-2,5H,3-4,6,13H2

InChI Key

FJDPUCCLNPGFQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=C(C=C2)Cl)Cl)N

Origin of Product

United States

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